molecular formula C9H14N2O B8019470 1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8019470
M. Wt: 166.22 g/mol
InChI Key: OLYDKYONOHSORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a 3-methylbutyl group attached to the nitrogen atom at position 1 and a formyl group (aldehyde) at position 3 of the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrazole ring. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired pyrazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: 1-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid

    Reduction: 1-(3-Methylbutyl)-1H-pyrazole-3-methanol

    Substitution: Various substituted pyrazole derivatives depending on the reagents used

Scientific Research Applications

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3-Methylbutyl)-1H-pyrazole-3-methanol
  • 1-(3-Methylbutyl)-1H-pyrazole-3-amine

Uniqueness

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a 3-methylbutyl group and an aldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-Methylbutyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a 3-methylbutyl substituent and an aldehyde functional group. The synthesis typically involves the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. Specific synthetic routes have been optimized to enhance yield and purity, often employing methods such as refluxing in organic solvents or using microwave-assisted techniques.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of various bacteria and fungi, showcasing potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Similar compounds within the pyrazole class have demonstrated anti-inflammatory properties, which may extend to this compound .
  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazoles can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could have similar applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives, providing insights into their potential applications:

  • Antimicrobial Activity : In vitro studies have shown that related pyrazole compounds can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. For instance, one study reported significant activity against these pathogens at concentrations as low as 40 µg/mL .
  • Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Compounds demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .
  • Cytotoxicity Against Cancer Cells : Research has highlighted the potential of pyrazoles in cancer therapy. For example, certain derivatives were found to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityNotable Features
1H-Pyrazolo[3,4-b]pyridineAntimicrobial, AnticancerSimpler structure without bulky substituents
2H-Pyrazolo[3,4-b]pyridineModerate AntimicrobialDifferent tautomeric forms
5-Aryl-1H-pyrazolesAnti-inflammatorySubstituted at various positions for activity

Properties

IUPAC Name

1-(3-methylbutyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(2)3-5-11-6-4-9(7-12)10-11/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDKYONOHSORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.